molecular formula C11H11F3O2 B1315727 Ethyl 2-(4-(trifluoromethyl)phenyl)acetate CAS No. 721-63-1

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate

Cat. No. B1315727
CAS RN: 721-63-1
M. Wt: 232.2 g/mol
InChI Key: BDVKGYOFECBKDX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a chemical compound with the CAS Number: 721-63-1 . It has a molecular weight of 232.2 and the molecular formula is C11H11F3O2 . The IUPAC name for this compound is ethyl [4- (trifluoromethyl)phenyl]acetate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-(trifluoromethyl)phenyl)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO) which is further attached to a 4-(trifluoromethyl)phenyl group . The compound has 2 hydrogen bond acceptors and no hydrogen bond donors .


Physical And Chemical Properties Analysis

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 , a boiling point of 239.6±35.0 °C at 760 mmHg , and a flash point of 73.9±18.2 °C . The compound has a molar refractivity of 51.8±0.3 cm3 and a molar volume of 192.3±3.0 cm3 .

Scientific Research Applications

Synthesis of Medicinal Compounds

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is an essential intermediate in the synthesis of various medicinal compounds, such as 4-phenyl-2-butanone, a molecule with potential anti-inflammatory and codeine-like effects. The synthesis process involves ethyl ethanate as a precursor, employing strong acids as catalysts, and undergoes several chemical reactions including Claisen's condensation, nucleophilic addition, and substitution reactions to achieve the desired medicinal intermediates (Jiangli Zhang, 2005).

Corrosion Inhibition

In the field of material science, ethyl 2-(4-(trifluoromethyl)phenyl)acetate derivatives have shown exceptional efficacy as ecological corrosion inhibitors for mild steel in acidic environments. These compounds function as mixed-type inhibitors, achieving high inhibition efficiencies by adsorbing onto steel surfaces through physical and chemical bonds. This property is crucial for protecting industrial machinery and infrastructure from corrosive damage, enhancing longevity and safety (A. Nahlé et al., 2021).

Green Chemistry in Drug Synthesis

The compound has been utilized in green chemistry applications, particularly in the synthesis of ethyl (4-phenylphenyl)acetate via Suzuki coupling reactions. This approach highlights the incorporation of green chemistry principles in pharmaceutical chemistry education, emphasizing water as a solvent to minimize environmental impact while synthesizing potential nonsteroidal anti-inflammatory drugs (N. Costa et al., 2012).

Kinetic Resolution in Drug Synthesis

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate is also instrumental in the kinetic resolution of specific intermediates, such as ethyl 2-hydroxy-4-phenylbutyrate, crucial for synthesizing angiotensin-converting enzyme inhibitors. This process involves enantioselective hydrolysis catalyzed by lipases, demonstrating the compound's versatility in facilitating efficient and selective synthesis routes for pharmacologically active molecules (A. Liese et al., 2002).

Molecular Docking and Drug Discovery

In drug discovery research, ethyl 2-(4-(trifluoromethyl)phenyl)acetate derivatives have been explored for their potential as dual inhibitors of monoamine oxidase A and B. Molecular docking studies, supplemented by spectro-analytical techniques and crystallography, provide insights into the compound's binding interactions with target proteins. Such studies contribute to the development of novel therapeutic agents for treating neurological disorders (B. Khan et al., 2022).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

ethyl 2-[4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVKGYOFECBKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556379
Record name Ethyl [4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate

CAS RN

721-63-1
Record name Ethyl [4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(4-(Trifluoromethyl)phenyl)acetic acid (5.0 g, 24.49 mmol) was dissolved in ethanol (100 mL). Concentrated sulfuric acid (1 mL) was added, and the mixture was refluxed overnight. After cooling to room temperature, the reaction mixture was concentrated and diluted with diethyl ether. The organic solvent solution was then extracted with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer was then dried with magnesium sulfate, filtered, and concentrated to obtain the title compound. MS (DCI+) m/z 250 (M+NH4)+.
Quantity
5 g
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reactant
Reaction Step One
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100 mL
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Quantity
1 mL
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reactant
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Synthesis routes and methods II

Procedure details

A solution of (trifluoro-p-tolyl)-acetic acid (19.85 g, 97.2 mmol) in EtOH (200 mL) was treated with H2SO4, 36N (16.4 mL, 194 mmol). The reaction was heated at reflux. After 48 hours, the reaction was cooled to 23° C., diluted with EtOAc (750 mL), washed with saturated NaHCO3 solution (2×400 mL) and brine (400 mL), dried over MgSO4, and concentrated in vacuo affording 20.98 g of ethyl 2-(4-(trifluoromethyl)phenyl)acetate.
Quantity
19.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Song, F Rudolphi, T Himmler… - Advanced Synthesis & …, 2011 - Wiley Online Library
A new palladium‐based system was developed that catalyzes the coupling of aryl halides with diethyl malonates in the presence of mild bases. In the course of the reaction, the …
Number of citations: 22 onlinelibrary.wiley.com
Z Hu - 2021 - scholar.archive.org
PivOH pivalic acid Ph phenyl PtBu3 tri-tert-butylphosphine PAd3 tri (1-adamantyl) phosphine ppm parts per million PPh3 triphenylphosphine Q-Phos 1, 2, 3, 4, 5-pentaphenyl-1′-(di-tert…
Number of citations: 5 scholar.archive.org
YS Feng, W Wu, ZQ Xu, Y Li, M Li, HJ Xu - Tetrahedron, 2012 - Elsevier
An efficient catalytic protocol for Pd-catalyzed decarboxylative cross-coupling of potassium malonate monoesters and derivatives with aryl bromides and chlorides are described. …
Number of citations: 37 www.sciencedirect.com
ZY Peng, JP Wang, J Cheng, X Xie, Z Zhang - Tetrahedron, 2010 - Elsevier
Water greatly restrained the formation of self-coupling of boronic acids in a palladium-catalyzed cross-coupling reaction between boronic acids and ethyl bromoacetate with an …
Number of citations: 25 www.sciencedirect.com

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